molecular formula C9H9N3O3S B374724 N-(methylcarbamothioyl)-3-nitrobenzamide

N-(methylcarbamothioyl)-3-nitrobenzamide

Cat. No.: B374724
M. Wt: 239.25g/mol
InChI Key: BUQFLDGQPOPXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methylcarbamothioyl)-3-nitrobenzamide is a thiourea-derived benzamide compound characterized by a methylcarbamothioyl (-NH-C(S)-NH-CH₃) group attached to a 3-nitrobenzamide scaffold. This structure confers unique electronic and steric properties, making it a candidate for metal coordination and pharmacological applications. Its synthesis typically involves reacting substituted benzoyl chlorides with methylthiourea derivatives, followed by purification via spectroscopic and crystallographic methods .

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25g/mol

IUPAC Name

N-(methylcarbamothioyl)-3-nitrobenzamide

InChI

InChI=1S/C9H9N3O3S/c1-10-9(16)11-8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3,(H2,10,11,13,16)

InChI Key

BUQFLDGQPOPXDV-UHFFFAOYSA-N

SMILES

CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : N-(Methylcarbamothioyl)-3-nitrobenzamide exhibits moderate anticancer activity (IC₅₀: 111 µg/mL) , while BNB demonstrates enhanced antitumor efficacy due to its formulation in lipid carriers, improving solubility and targeting .
  • Metal Coordination : The methylcarbamothioyl group in this compound facilitates metal binding, as seen in its iron (III) complex, which stabilizes the compound and modifies its electronic properties . In contrast, N-(3-Methylphenyl)-3-nitrobenzamide lacks such coordinating groups, relying on nitro and aromatic interactions for biological activity .
  • Substituent Effects : Fluorine in N-(3-Fluorophenyl)-3-nitrobenzamide enhances metabolic stability and lipophilicity compared to the methyl group in N-(3-Methylphenyl)-3-nitrobenzamide .

Pharmacological and Formulation Differences

Table 2: Pharmacokinetic and Formulation Strategies

Compound Formulation Strategy Advantages Limitations
This compound Iron (III) complexation Improved absorption and distribution Requires synthetic optimization
BNB Solid lipid nanoparticles (SLNs) Enhanced tumor targeting Stability challenges under stress
4-(tert-Butyl)-N-(methylcarbamothioyl) benzamide None (free ligand) Simplicity in synthesis Lower bioavailability

Key Findings:

  • Metal Complexation : The iron (III) complex of this compound shows redshifted UV-Vis absorption (λmax ~450 nm) compared to the free ligand (λmax ~350 nm), indicating altered electronic transitions .
  • Lipid Formulations : BNB’s incorporation into SLNs increases its half-life by 2.5-fold compared to free drug formulations, critical for sustained release .

Crystallographic and Spectroscopic Insights

  • This compound : Exhibits planar geometry due to conjugation between the nitro group and benzamide ring, confirmed by X-ray crystallography .
  • N-(3-Methylphenyl)-3-nitrobenzamide : Crystal structure analysis reveals intermolecular hydrogen bonding between nitro and amide groups, stabilizing its solid-state conformation .

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